

synthesis pathways for 4-(5-Phenyl-thiazol-2-YL)-piperidine

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Compound of Interest

Compound Name: 4-(5-Phenyl-thiazol-2-YL)-piperidine

Cat. No.: B1452372

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An In-depth Technical Guide to the Synthesis of **4-(5-Phenyl-thiazol-2-YL)-piperidine**

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Phenylthiazole-Piperidine Scaffold

The confluence of the phenylthiazole and piperidine moieties within a single molecular entity, specifically **4-(5-Phenyl-thiazol-2-YL)-piperidine**, represents a scaffold of significant interest in contemporary medicinal chemistry. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and basicity, which in turn positively influences pharmacokinetic profiles.^[1] Concurrently, the thiazole ring is a key pharmacophore found in numerous bioactive compounds, contributing to a spectrum of biological activities.^[2] The specific linkage of a 4-substituted piperidine to the 2-position of a 5-phenylthiazole creates a unique three-dimensional architecture with potential for high-affinity interactions with various biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable scaffold, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target Molecule

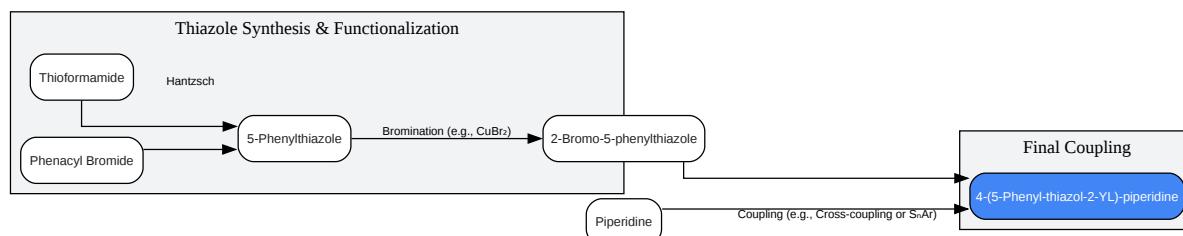
A retrosynthetic analysis of **4-(5-Phenyl-thiazol-2-YL)-piperidine** reveals two principal disconnection points, leading to two logical and convergent synthetic strategies. The primary disconnection is at the C2-C4 bond between the thiazole and piperidine rings. This suggests either a late-stage coupling of the two pre-formed heterocyclic systems or a construction of the thiazole ring onto a pre-existing piperidine precursor.

A second key disconnection is within the thiazole ring itself, pointing towards the classical and highly reliable Hantzsch thiazole synthesis.^{[3][4][5]} This approach involves the condensation of an α -haloketone with a thioamide. This latter strategy forms the basis of our primary recommended pathway due to its efficiency and convergence.

Pathway A: The Convergent Hantzsch Thiazole Synthesis

This pathway is arguably the most efficient and direct route to the target compound. It involves the synthesis of two key intermediates, 2-bromo-1-phenylethanone and piperidine-4-carbothioamide, followed by their condensation to construct the thiazole ring directly onto the piperidine scaffold.

Diagram of Pathway A: Convergent Hantzsch Synthesis



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